molecular formula C9H9F3 B1390590 ((S)-2,2,2-Trifluoro-1-methylethyl)benzene CAS No. 1212716-22-7

((S)-2,2,2-Trifluoro-1-methylethyl)benzene

Cat. No.: B1390590
CAS No.: 1212716-22-7
M. Wt: 174.16 g/mol
InChI Key: LXYXDDCJRHYYKF-ZETCQYMHSA-N
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Description

((S)-2,2,2-Trifluoro-1-methylethyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons. It features a benzene ring substituted with a trifluoromethyl group and a chiral center, making it an interesting subject for stereochemical studies. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing ((S)-2,2,2-Trifluoro-1-methylethyl)benzene is through Friedel-Crafts alkylation. This involves the reaction of benzene with a trifluoromethyl-substituted alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Grignard Reaction: Another synthetic route involves the use of a Grignard reagent.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process is optimized to minimize by-products and maximize yield, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Halogenation: Halogens (Cl2, Br2) in the presence of iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3).

    Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products:

    Nitration: Nitro-((S)-2,2,2-Trifluoro-1-methylethyl)benzene.

    Halogenation: Halogenated this compound.

    Oxidation: Trifluoromethylbenzoic acid.

    Reduction: Cyclohexyl derivative of this compound.

Scientific Research Applications

Chemistry: ((S)-2,2,2-Trifluoro-1-methylethyl)benzene is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .

Biology: In biological research, the compound is used to study the effects of fluorinated aromatic compounds on enzyme activity and protein-ligand interactions. Its chiral nature makes it valuable for stereochemical investigations .

Medicine: The compound’s derivatives are explored for their potential as anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of therapeutic molecules .

Industry: this compound is employed in the production of specialty chemicals, including advanced materials and polymers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ((S)-2,2,2-Trifluoro-1-methylethyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong dipole interactions and hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .

Properties

IUPAC Name

[(2S)-1,1,1-trifluoropropan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYXDDCJRHYYKF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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